4-fluoro-N-(2-(4-fluorophenoxy)ethyl)benzamide
Overview
Description
4-fluoro-N-(2-(4-fluorophenoxy)ethyl)benzamide is an organic compound with the molecular formula C15H13F2NO2 This compound is characterized by the presence of a benzamide group substituted with fluorine atoms and a phenoxyethyl group
Scientific Research Applications
Neurology and Brain Imaging
4-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide derivatives are utilized as molecular imaging probes to study brain receptors in conditions like Alzheimer's disease. Specifically, one derivative, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, has been employed with positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's patients. This approach aids in understanding the receptor's role in the disease's progression and potentially in its treatment (Kepe et al., 2006).
Environmental Science
Research into the anaerobic transformation of phenol to benzoate has leveraged isomeric fluorophenols, including 4-fluorophenol derivatives, to elucidate the transformation mechanism. This work contributes to understanding how environmental pollutants are degraded in anaerobic conditions, highlighting the potential for bioremediation strategies (Genthner et al., 1989).
Pharmacology
In the pharmacological realm, 4-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide derivatives exhibit a range of activities, from antimicrobial to gastrokinetic properties. For instance, certain acylthioureas derived from the compound have shown significant anti-pathogenic activity against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their potential as novel antimicrobial agents (Limban et al., 2011). Additionally, derivatives have been identified as selective and potent gastrokinetic agents, outperforming established drugs in some cases, thus offering new avenues for gastrointestinal disorder treatments (Kato et al., 1991).
Materials Science
In materials science, derivatives of 4-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide have been explored for creating pH-sensitive probes and for the synthesis of fluorinated polymers. These materials find applications in various fields, including sensor technology and polymer science, demonstrating the compound's versatility beyond its biological and environmental applications (Rhee et al., 1995).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(4-fluorophenoxy)ethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzoic acid and 4-fluorophenol.
Formation of 4-fluorophenoxyethylamine: 4-fluorophenol is reacted with eth
Properties
IUPAC Name |
4-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c16-12-3-1-11(2-4-12)15(19)18-9-10-20-14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDWOFWMZVBKQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCOC2=CC=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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